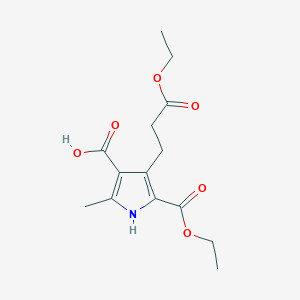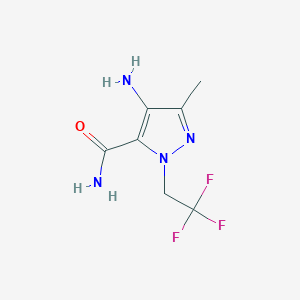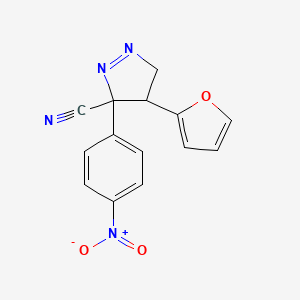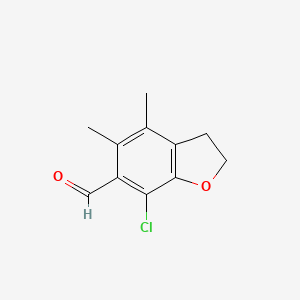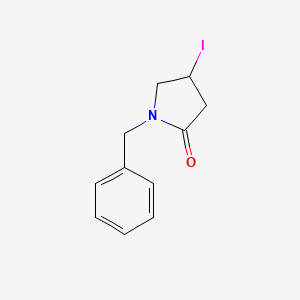
1-Benzyl-4-iodopyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-iodopyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a benzyl group and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-iodopyrrolidin-2-one can be synthesized through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: The industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, non-poisonous and cost-effective oxidants like Oxone, and additives such as DMAP .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-iodopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidants include Oxone and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Compounds with different substituents replacing the iodine atom.
Aplicaciones Científicas De Investigación
1-Benzyl-4-iodopyrrolidin-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-iodopyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound can act as an intermediate in the synthesis of bioactive molecules, influencing biological pathways through its structural modifications . The exact molecular targets and pathways depend on the specific bioactive molecules synthesized from this compound.
Comparación Con Compuestos Similares
1-Benzyl-4-piperidone: This compound is similar in structure but lacks the iodine atom.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core structure and are used in similar applications.
Uniqueness: 1-Benzyl-4-iodopyrrolidin-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and functionalization potential. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
Propiedades
Fórmula molecular |
C11H12INO |
|---|---|
Peso molecular |
301.12 g/mol |
Nombre IUPAC |
1-benzyl-4-iodopyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
HGHXDNFFDLXKJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)CC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


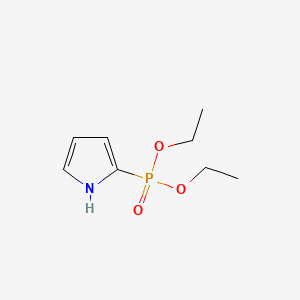
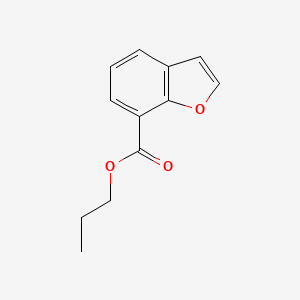


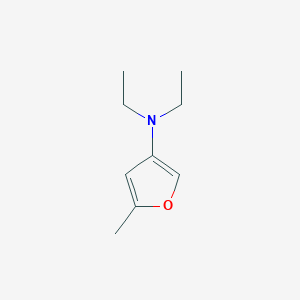
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)

